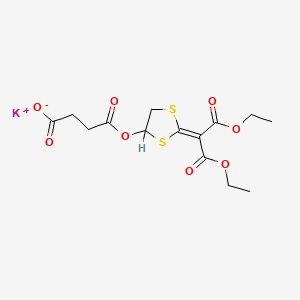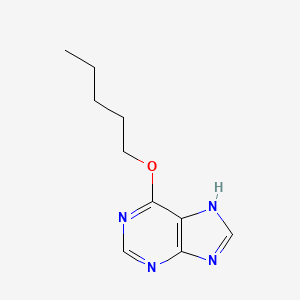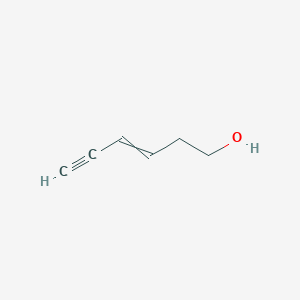
Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt is a complex organic compound with a unique structure that includes both ester and dithiolan functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid with an appropriate alcohol, followed by the introduction of the dithiolan ring through a series of nucleophilic substitution reactions. The final step often involves the formation of the potassium salt by reacting the ester with potassium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and dithiolan sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores the use of this compound and its derivatives in drug development, particularly for their potential anti-inflammatory and anticancer properties.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The dithiolan ring and ester functionalities play crucial roles in these interactions, often forming covalent or non-covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares the ethoxycarbonyl group and is used in peptide synthesis.
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline: Known for its use as a coupling reagent in synthetic chemistry.
Uniqueness
Butanedioic acid, mono(2-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethylidene)-1,3-dithiolan-4-yl)ester, potassium salt is unique due to its combination of ester and dithiolan functionalities, which provide a versatile platform for various chemical modifications and applications. Its potassium salt form also enhances its solubility and reactivity in aqueous media, making it more suitable for certain industrial and research applications.
Properties
CAS No. |
62052-53-3 |
|---|---|
Molecular Formula |
C14H17KO8S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
potassium;4-[[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3-dithiolan-4-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C14H18O8S2.K/c1-3-20-12(18)11(13(19)21-4-2)14-23-7-10(24-14)22-9(17)6-5-8(15)16;/h10H,3-7H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
UQMQPUIABQCXCE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C1SCC(S1)OC(=O)CCC(=O)[O-])C(=O)OCC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
![Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-](/img/structure/B14559877.png)
![2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14559882.png)

![Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate](/img/structure/B14559895.png)
![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)




![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)

